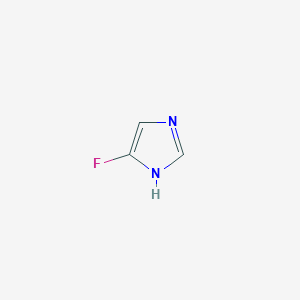

4-Fluoro-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3FN2/c4-3-1-5-2-6-3/h1-2H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWUPTWDARIVICI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40184171 | |

| Record name | 4-Fluoroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30086-17-0 | |

| Record name | 4-Fluoroimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030086170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 30086-17-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208718 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Fluoroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-FLUOROIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7XE46DI87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Quantum Chemical Calculations of 4-Fluoro-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations to elucidate the structural, electronic, and vibrational properties of 4-Fluoro-1H-imidazole. The strategic introduction of a fluorine atom to the imidazole ring can significantly influence its physicochemical properties, including its pKa, lipophilicity, and metabolic stability, making it a molecule of considerable interest in medicinal chemistry and materials science.[1][2] This document outlines the standard computational methodologies, presents key predicted quantitative data in a structured format, and offers a logical workflow for such theoretical investigations.

Computational Methodology

The foundation of this theoretical investigation lies in Density Functional Theory (DFT), a robust method for analyzing the electronic structure of molecules.[3][4][5] The calculations are typically performed using a widely recognized quantum chemistry software package, such as Gaussian.[3]

Experimental Protocol: Density Functional Theory (DFT) Calculations

A standard and effective computational approach for a molecule like this compound involves the following steps:

-

Geometry Optimization: The three-dimensional structure of this compound is first optimized to locate its lowest energy conformation. This is crucial as all subsequent properties are calculated from this stable structure. A common and reliable method is to use the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with a 6-311++G(d,p) basis set.[6]

-

Vibrational Frequency Analysis: Following geometry optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide the theoretical vibrational spectra (IR and Raman), which can be compared with experimental data for validation.

-

Electronic Property Calculation: Key electronic properties are derived from the optimized geometry. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability.[3][7]

-

Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential. This allows for the prediction of reactive sites for electrophilic and nucleophilic attack.[4]

Data Presentation: Predicted Quantitative Data

The following tables summarize the predicted quantitative data for this compound based on DFT calculations at the B3LYP/6-311++G(d,p) level of theory. These values are derived from trends observed in computational studies of similar fluorinated and non-fluorinated imidazole derivatives.[6][8]

Table 1: Optimized Geometrical Parameters (Predicted)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-N1 | 1.37 | N1-C2-N3 | 111.5 |

| C2-N3 | 1.32 | C2-N3-C4 | 106.0 |

| N3-C4 | 1.38 | N3-C4-C5 | 110.0 |

| C4-C5 | 1.36 | C4-C5-N1 | 105.5 |

| C5-N1 | 1.38 | C5-N1-C2 | 107.0 |

| C4-F | 1.35 | F-C4-N3 | 125.0 |

| N1-H | 1.01 | F-C4-C5 | 125.0 |

| C2-H | 1.08 | ||

| C5-H | 1.08 |

Table 2: Predicted Vibrational Frequencies (Selected Modes)

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν(N-H) | ~3140 | N-H stretching |

| ν(C-H) | ~3120 | Imidazole C-H stretching |

| ν(C=N) | ~1610 | C=N stretching |

| ν(C=C) | ~1560 | C=C stretching |

| δ(N-H) | ~1530 | N-H in-plane bending |

| ν(C-F) | ~1150 | C-F stretching |

Table 3: Predicted Electronic Properties

| Property | Predicted Value (eV) |

| HOMO Energy | -6.5 to -7.0 |

| LUMO Energy | -0.7 to -1.0 |

| HOMO-LUMO Energy Gap (ΔE) | 5.8 to 6.0 |

| Ionization Potential | 6.5 to 7.0 |

| Electron Affinity | 0.7 to 1.0 |

| Dipole Moment | 3.0 to 3.5 D |

Visualization of Computational Workflow

The logical flow of a quantum chemical investigation can be visualized to better understand the relationship between the different computational steps.

Caption: A diagram illustrating the typical workflow for quantum chemical calculations.

This workflow begins with the generation of an initial molecular structure, which is then optimized to its lowest energy state. From this optimized geometry, vibrational frequencies and electronic properties are calculated, leading to the generation of theoretical spectra and molecular property data for subsequent analysis.

References

- 1. Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Unveiling the Biological Potential of 4-Fluoro-1H-imidazole: A Technical Guide to its Mechanisms of Action

For Immediate Release

This technical guide provides a comprehensive overview of the potential mechanisms of action of 4-Fluoro-1H-imidazole in biological systems. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available data on the compound and its derivatives, offering insights into its molecular interactions and therapeutic promise. While direct experimental data on this compound is limited, research on its derivatives suggests a broad spectrum of activity, including neuropharmacological, anticancer, and antimicrobial effects. The introduction of a fluorine atom to the imidazole ring is known to enhance the binding affinity of molecules to their biological targets by increasing electronegativity and facilitating stronger hydrogen bonding.[1]

Potential Mechanisms of Action and Key Biological Targets

The biological activities of this compound and its derivatives are diverse, implicating several key signaling pathways and molecular targets. The primary proposed mechanisms include enzyme inhibition, positive allosteric modulation of receptors, and disruption of microbial processes.

Neuropharmacological Activity: Positive Allosteric Modulation of GABA-A Receptors

Derivatives of this compound have been identified as positive allosteric modulators (PAMs) of the γ-aminobutyric acid type A (GABA-A) receptor.[2][3][4] Specifically, compounds like 2-(4-fluorophenyl)-1H-benzo[d]imidazoles have been shown to enhance GABA-induced ion currents, suggesting they bind to an allosteric site on the receptor to increase its activity.[2][4] This modulation of the GABA-A receptor, a key player in central nervous system inhibition, points to the potential for developing therapeutics for neurological disorders.

Anticancer Activity: Kinase Inhibition

The imidazole scaffold is a common feature in many kinase inhibitors. Derivatives of this compound have shown potential as inhibitors of key kinases in cancer signaling pathways, such as the RAF-MEK-ERK cascade. By blocking the activity of these kinases, these compounds can inhibit tumor cell proliferation and survival.

Antimicrobial Activity

Imidazole-containing compounds have a long history as antimicrobial agents. The mechanism of action is often attributed to the disruption of microbial cell wall synthesis or the inhibition of protein synthesis.[5] The presence of a fluorine atom can enhance the potency of these compounds. Studies on nitroimidazole derivatives containing a fluoro-substituent have demonstrated antibacterial activity.[6][7]

Other Potential Targets

Research into fluorinated imidazole and imidazoline derivatives has also pointed towards other potential biological targets:

-

I2 Imidazoline Receptors: A derivative, 2-(3-Fluoro-[4-11C]tolyl)-4,5-dihydro-1H-imidazole, has shown high and selective affinity for I2 imidazoline receptors, which are implicated in various neurological and psychiatric conditions.[8]

-

5-HT7 Receptors: Fluorinated indole-imidazole conjugates have been identified as potent agonists of the 5-HT7 receptor, a target for neuropathic pain and other central nervous system disorders.[9]

-

Cyclooxygenase (COX) Enzymes: The imidazole scaffold is present in some COX inhibitors. While direct evidence for this compound is lacking, this remains a potential area of investigation.

Quantitative Data Summary

The following table summarizes the available quantitative data for derivatives of this compound. It is important to note that these values are for the specified derivatives and not the parent compound itself.

| Compound/Derivative | Target | Assay Type | Value | Unit | Reference |

| 2-(3-Fluoro-4-tolyl)-4,5-dihydro-1H-imidazole | I2 Imidazoline Receptor | Competition Binding | 3.0 | Ki (nM) | [8] |

| 3-(1-ethyl-1H-imidazol-5-yl)-5-iodo-4-fluoro-1H-indole | 5-HT7 Receptor | Radioligand Binding | 4 | Ki (nM) | [9] |

| 2-((2-(Ethylthio)-1H-benzo[d]imidazole-1-yl)methyl)-5-(4-fluoro-3-methoxyphenyl)-1,3,4-oxadiazole | Staphylococcus aureus | MIC | 625 | µg/mL | [5] |

| 2-((2-(Ethylthio)-1H-benzo[d]imidazole-1-yl)methyl)-5-(4-fluoro-3-methoxyphenyl)-1,3,4-oxadiazole | MRSA | MIC | 625 | µg/mL | [5] |

| 4-Fluoro-N-(2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)benzamide | Helicobacter pylori | MIC | - | - | [7] |

Key Experimental Protocols

This section provides an overview of methodologies relevant to assessing the biological activities of this compound and its derivatives.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Method)

This assay is used to determine the IC50 value of a compound against a specific kinase, such as RAF or MEK.

Workflow:

References

- 1. mdpi.com [mdpi.com]

- 2. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(4-Fluorophenyl)-1 H-benzo[ d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-(3-Fluoro-[4-11C]tolyl)-4,5-dihydro-1H-imidazole - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Fluorinated indole-imidazole conjugates: Selective orally bioavailable 5-HT7 receptor low-basicity agonists, potential neuropathic painkillers - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Fluoro-1H-imidazole: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-1H-imidazole is a fluorinated heterocyclic compound that has garnered increasing interest as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The introduction of a fluorine atom onto the imidazole ring significantly alters the molecule's physicochemical properties, including its electronic characteristics, lipophilicity, and metabolic stability. These modifications can lead to enhanced biological activity and improved pharmacokinetic profiles in drug candidates. This technical guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, complete with experimental protocols and data to facilitate its application in research and development.

Physicochemical and Spectroscopic Data

The unique properties of this compound are summarized below. These tables provide a quick reference for its physical characteristics and expected spectroscopic data.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₃FN₂ | [1] |

| Molecular Weight | 86.07 g/mol | [1] |

| Appearance | White to off-white solid/powder to crystal | [2] |

| Melting Point | 105.0 to 109.0 °C | |

| Purity | >97.0% (GC) | |

| CAS Number | 30086-17-0 | [1][2] |

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Peaks and Assignments | Reference/Notes |

| ¹H NMR | Expected signals for the imidazole ring protons. Chemical shifts will be influenced by the fluorine substituent. | Based on analysis of similar imidazole derivatives.[3][4] |

| ¹³C NMR | Expected signals for the three carbon atoms of the imidazole ring. The carbon bearing the fluorine atom will show a characteristic large coupling constant (¹JCF). | Based on analysis of similar imidazole derivatives.[3] |

| ¹⁹F NMR | A single resonance is expected for the fluorine atom. | |

| IR Spectroscopy (cm⁻¹) | Expected peaks corresponding to N-H stretching, C-H stretching, C=C and C=N ring stretching, and C-F stretching. | Based on analysis of 4-(4-fluoro-phenyl)-1H-imidazole.[5][6] |

| Mass Spectrometry | [M+H]⁺ at m/z = 87.0357 | Calculated |

Synthesis of this compound

The most direct method for the synthesis of this compound is the electrophilic fluorination of imidazole. The following protocol is a general procedure based on the use of Selectfluor™ as the fluorinating agent.

Experimental Protocol: Direct Fluorination of Imidazole

Materials:

-

Imidazole

-

Selectfluor™ (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

-

Anhydrous Acetonitrile (MeCN)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Ethyl Acetate (EtOAc) and Hexanes for chromatography

Procedure:

-

To a stirred solution of imidazole (1.0 equivalent) in anhydrous acetonitrile, add Selectfluor™ (1.5 equivalents).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Upon completion, add water to the reaction mixture and extract with dichloromethane.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.

dot

This compound as a Building Block in Organic Synthesis

This compound is a valuable precursor for the synthesis of more complex molecules. The imidazole ring can undergo various transformations, such as N-alkylation and cross-coupling reactions, to introduce diverse functionalities.

N-Alkylation

The nitrogen atoms of the imidazole ring can be alkylated to introduce various substituents, which is a common strategy in drug design to modulate physicochemical properties.

Materials:

-

This compound

-

Alkylating agent (e.g., alkyl halide)

-

Base (e.g., Potassium Carbonate, K₂CO₃)

-

Anhydrous Acetonitrile (MeCN)

-

Ethyl Acetate (EtOAc)

-

Water and Brine

Procedure:

-

To a suspension of this compound (1.0 equivalent) and potassium carbonate (2.0 equivalents) in anhydrous acetonitrile, add the alkylating agent (1.2 equivalents) at room temperature.

-

Stir the reaction mixture until TLC analysis indicates the completion of the reaction.

-

Filter the solid and wash with acetonitrile.

-

Combine the filtrates and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the N-alkylated product, which can be further purified by column chromatography if necessary.

Suzuki-Miyaura Cross-Coupling

While the C-F bond is generally strong, the imidazole ring can be pre-functionalized (e.g., with a bromine or iodine atom) to enable palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Alternatively, under specific conditions, direct C-H activation of the fluorinated imidazole could be envisioned. The following is a general protocol for a Suzuki-Miyaura coupling of a halo-imidazole derivative.

Materials:

-

N-Protected 4-fluoro-5-halo-1H-imidazole (e.g., bromo or iodo derivative)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., Potassium Carbonate, K₂CO₃)

-

1,4-Dioxane and Water

Procedure:

-

In a reaction vessel, combine the N-protected 4-fluoro-5-halo-1H-imidazole (1.0 equivalent), arylboronic acid (1.5 equivalents), and potassium carbonate (2.0 equivalents).

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1).

-

Add the palladium catalyst (e.g., 0.05 equivalents).

-

Heat the reaction mixture (e.g., to 100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the residue by flash column chromatography to obtain the desired coupled product.

dot

Applications in Medicinal Chemistry

The imidazole scaffold is a well-known privileged structure in medicinal chemistry, appearing in numerous approved drugs. The introduction of fluorine can enhance several key properties:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the half-life of a drug.

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially increasing binding affinity and potency.[3]

-

Lipophilicity: Strategic placement of fluorine can modulate a molecule's lipophilicity, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

This compound and its derivatives have shown potential in various therapeutic areas, including as antimicrobial and anticancer agents.[3] For instance, fluorinated imidazoles can act as inhibitors of enzymes like tyrosine kinases, which are implicated in cancer progression.[3]

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its straightforward synthesis via direct fluorination and the reactivity of the imidazole core allow for the creation of a diverse range of complex molecules. The unique properties imparted by the fluorine atom make it a particularly attractive synthon for the development of novel pharmaceuticals and advanced materials. This guide provides the foundational data and experimental protocols to encourage and facilitate the broader application of this compound in the scientific community.

References

Reactivity Profile of the C-F Bond in 4-Fluoro-1H-imidazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the carbon-fluorine (C-F) bond in 4-fluoro-1H-imidazole. The introduction of a fluorine atom at the C4 position of the imidazole ring imparts unique physicochemical properties, significantly influencing its chemical reactivity and potential applications in medicinal chemistry and materials science. This document details the synthesis, stability, and functionalization of this compound, with a focus on nucleophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and potential enzymatic transformations. All quantitative data is summarized in structured tables, and detailed experimental protocols for key reactions are provided. Diagrams illustrating reaction pathways and experimental workflows are included to facilitate understanding.

Introduction

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug design and materials science. The C-F bond, being the strongest single bond to carbon, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound is a valuable building block that leverages these properties. Its imidazole core is a ubiquitous motif in biologically active compounds, and the C4-fluorine atom provides a unique handle for chemical modification. Understanding the reactivity profile of this C-F bond is paramount for its effective utilization in the synthesis of novel chemical entities.

Synthesis of this compound

The primary route for the synthesis of this compound involves the direct fluorination of imidazole. Electrophilic fluorinating agents are commonly employed for this transformation.

Electrophilic Fluorination

A widely used and effective method for the synthesis of N-fluoro compounds is the use of Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). While the direct fluorination of imidazole can lead to a mixture of isomers, reaction conditions can be optimized to favor the formation of the 4-fluoro isomer.

Experimental Protocol: Synthesis of this compound via Electrophilic Fluorination

-

Materials: Imidazole, Selectfluor™, Acetonitrile (anhydrous), Argon or Nitrogen gas, Saturated aqueous sodium bicarbonate, Dichloromethane, Anhydrous magnesium sulfate, Silica gel.

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve imidazole (1.0 equivalent) in anhydrous acetonitrile.

-

Addition of Fluorinating Agent: To the stirred solution, add Selectfluor™ (1.1 equivalents) portion-wise at room temperature. The reaction mixture may be cooled in an ice bath to control any potential exotherm.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then partitioned between a saturated aqueous solution of sodium bicarbonate and dichloromethane. The aqueous layer is extracted three times with dichloromethane.

-

Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification: The crude this compound is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure product.

Physicochemical Properties and Spectroscopic Data

The introduction of the fluorine atom at the C4 position influences the electronic properties of the imidazole ring. Below is a summary of key physicochemical properties and expected spectroscopic data.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₃FN₂ |

| Molecular Weight | 86.07 g/mol |

| Appearance | Off-white to light yellow solid |

| Melting Point | 105.0 to 109.0 °C[1] |

| pKa | ~5.5 (estimated for the imidazolium ion) |

| LogP | ~0.5 (estimated) |

Table 2: Spectroscopic Data for this compound (Predicted and Analogous Compounds)

| Technique | Expected Chemical Shifts / Bands |

| ¹H NMR (DMSO-d₆) | δ ~7.5-8.0 (m, 2H, C2-H, C5-H), δ ~12.0-13.0 (br s, 1H, N-H) |

| ¹³C NMR (DMSO-d₆) | δ ~130-140 (d, JCF ≈ 220-240 Hz, C4), δ ~110-120 (d, JCF ≈ 15-25 Hz, C5), δ ~135-145 (C2) |

| ¹⁹F NMR (DMSO-d₆) | δ ~ -130 to -150 (s) |

| IR (KBr, cm⁻¹) | ~3100-2800 (N-H stretch), ~1600-1450 (C=C, C=N stretch), ~1100-1000 (C-F stretch) |

| Mass Spec. (EI) | m/z (%) = 86 (M⁺) |

Note: NMR data are predictions based on general chemical shift ranges and data from analogous compounds like 4-(4-fluorophenyl)-1H-imidazole. Actual values may vary.

Reactivity of the C-F Bond

The C-F bond in this compound is generally stable due to its high bond dissociation energy. However, under specific conditions, it can participate in several important chemical transformations.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the imidazole ring, particularly when protonated or activated, can facilitate nucleophilic aromatic substitution at the C4 position. This reaction typically requires a strong nucleophile and can be promoted by electron-withdrawing groups on the imidazole ring.

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Proposed Nucleophilic Aromatic Substitution of this compound

-

Materials: this compound, Nucleophile (e.g., sodium methoxide, sodium thiophenoxide), Anhydrous polar aprotic solvent (e.g., DMF, DMSO), Argon or Nitrogen gas.

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.) and the anhydrous solvent.

-

Reagent Addition: Add the nucleophile (1.2-2.0 equiv.) to the solution. If the nucleophile is a solid, it can be added directly. If it is a solution, it should be added via syringe.

-

Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 80-150 °C). The optimal temperature will depend on the nucleophile and solvent.

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, quench with water, and extract with a suitable organic solvent. The organic layer is then washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography or recrystallization.

Table 3: Representative Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product | Proposed Conditions | Expected Yield |

| Sodium Methoxide | 4-Methoxy-1H-imidazole | NaOMe, DMF, 100 °C | Moderate to Good |

| Sodium Thiophenoxide | 4-(Phenylthio)-1H-imidazole | NaSPh, DMSO, 120 °C | Good |

| Pyrrolidine | 4-(Pyrrolidin-1-yl)-1H-imidazole | Pyrrolidine, K₂CO₃, 150 °C | Moderate |

Metal-Catalyzed Cross-Coupling Reactions

While the C-F bond is generally less reactive in cross-coupling reactions compared to C-Br or C-I bonds, its activation can be achieved under specific catalytic conditions, often requiring more forcing conditions or specialized catalyst systems. However, a more common strategy involves the initial conversion of this compound to a more reactive halo-imidazole (e.g., 4-iodo- or 4-bromo-1H-imidazole) followed by cross-coupling. For the purpose of this guide, we will provide protocols for the cross-coupling of a more reactive halo-imidazole as a practical approach for functionalization at the C4 position.

Caption: Common cross-coupling reactions for functionalizing 4-halo-imidazoles.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodo-1H-imidazole (A practical alternative to direct C-F activation)

-

Materials: 4-Iodo-1H-imidazole (can be prepared from this compound), Arylboronic acid, Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Potassium carbonate (K₂CO₃), Dioxane, Ethanol.

-

Reaction Setup: To a microwave reactor vial equipped with a magnetic stir bar, add 4-iodo-1H-imidazole (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), palladium(II) acetate (0.1 equiv.), and triphenylphosphine (0.2 equiv.).

-

Solvent Addition: Add a mixture of dioxane and ethanol as the solvent.

-

Reaction Conditions: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at 150 °C for 20 minutes.

-

Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Filter the reaction mixture and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the desired 4-aryl-1H-imidazole.[2]

Table 4: Representative Palladium-Catalyzed Cross-Coupling Reactions of 4-Halo-1H-imidazoles

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Typical Yield |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/Ethanol | Good to Excellent[2] |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | Good |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | Good to Excellent |

Enzymatic C-F Bond Functionalization

The enzymatic cleavage of C-F bonds is a growing area of research, with potential applications in bioremediation and green chemistry. Enzymes such as fluoroacetate dehalogenases are known to cleave C-F bonds in aliphatic compounds. While there is currently limited specific data on the enzymatic functionalization of the C-F bond in this compound, the imidazole scaffold is recognized by various enzymes. Future research may uncover enzymes capable of hydroxylating or otherwise modifying the C4 position.

References

Methodological & Application

Application Notes and Protocols for the N-arylation of 4-Fluoro-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-arylation of 4-fluoro-1H-imidazole, a critical transformation for synthesizing a diverse range of compounds with potential applications in medicinal chemistry and drug development. The N-arylimidazole motif is a key structural component in numerous biologically active molecules. The protocols described herein are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions, which are standard methods for the formation of C-N bonds.

The presence of a fluorine atom at the 4-position of the imidazole ring can significantly influence the electronic properties and biological activity of the resulting N-aryl imidazole derivatives. These protocols provide a foundation for the synthesis of novel compounds for screening and development.

Two primary methods for the N-arylation of this compound are presented: a palladium-catalyzed Buchwald-Hartwig protocol and a copper-catalyzed Ullmann-type protocol.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds. It typically offers mild reaction conditions and a broad substrate scope. The choice of ligand is crucial for achieving high yields and regioselectivity. For unsymmetrical imidazoles, N1-arylation is generally favored.

Reaction Scheme:

Experimental Protocol:

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide, aryl chloride, or aryl triflate)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., Xantphos, DavePhos, XPhos)

-

Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu)

-

Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.2 mmol), the aryl halide (1.0 mmol), palladium catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).

-

Add the base (2.0 mmol) to the flask.

-

Add the anhydrous solvent (5 mL).

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (typically 2-24 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-4-fluoro-1H-imidazole.

Data Presentation: Representative Conditions for Palladium-Catalyzed N-Arylation of Substituted Imidazoles

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ | Dioxane | 110 | 18 | ~95 |

| 2 | 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | DavePhos (4) | K₃PO₄ | Toluene | 100 | 24 | ~88 |

| 3 | 3-Trifluoromethylphenyl bromide | Pd₂(dba)₃ (2) | XPhos (5) | NaOtBu | Toluene | 100 | 12 | ~92 |

| 4 | 2-Bromopyridine | Pd(OAc)₂ (2.5) | Xantphos (5) | Cs₂CO₃ | Dioxane | 120 | 20 | ~85 |

Note: Yields are approximate and based on reactions with other 4-substituted imidazoles. Optimization for this compound may be required.

Visualization: Buchwald-Hartwig Catalytic Cycle

Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation.

Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a classical method for C-N bond formation that has seen significant improvements with the development of catalytic systems. It is often a cost-effective alternative to palladium-catalyzed methods.

Reaction Scheme:

Experimental Protocol:

Materials:

-

This compound

-

Aryl halide (typically aryl iodide or aryl bromide)

-

Copper(I) catalyst (e.g., CuI, Cu₂O)

-

Ligand (e.g., 1,10-phenanthroline, L-proline)

-

Base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., Dioxane, DMF, DMSO)

Procedure:

-

In a sealed tube, combine this compound (1.2 mmol), the aryl halide (1.0 mmol), CuI (5-10 mol%), and the ligand (10-20 mol%).

-

Add the base (2.0 mmol) and the solvent (5 mL).

-

Seal the tube and heat the reaction mixture to the desired temperature (typically 100-140 °C) with stirring for 18-48 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Conditions for Copper-Catalyzed N-Arylation of Imidazoles

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | CuI (5) | 1,10-Phenanthroline (10) | Cs₂CO₃ | Dioxane | 110 | 24 | ~90 |

| 2 | 3-Bromobenzonitrile | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 120 | 36 | ~85 |

| 3 | 4-Bromotoluene | Cu₂O (5) | None | K₃PO₄ | DMF | 130 | 48 | ~75 |

| 4 | 2-Iodopyridine | CuI (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ | Dioxane | 110 | 24 | ~80 |

Note: Yields are approximate and based on published data for imidazole and other substituted imidazoles.[1][2][3] Optimization for this compound is recommended.

Visualization: Ullmann Condensation Workflow

Caption: General workflow for the Copper-Catalyzed N-Arylation.

General Considerations and Safety

-

All reactions should be performed in a well-ventilated fume hood.

-

Anhydrous solvents and inert atmosphere techniques are crucial for the success of these reactions, particularly for the Buchwald-Hartwig protocol.

-

The choice of base, ligand, and solvent can significantly impact the reaction outcome and may require optimization for specific substrates.

-

Safety precautions should be taken when handling organometallic catalysts, strong bases, and volatile organic solvents. Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Note: Synthesis and Antimicrobial Evaluation of 4-Fluoro-1H-imidazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction The rise of multidrug-resistant pathogens poses a significant threat to global health, creating an urgent need for novel antimicrobial agents. Imidazole-based compounds are a well-established class of therapeutic agents with a broad spectrum of biological activities, including antifungal and antibacterial properties. The incorporation of fluorine atoms into heterocyclic structures can significantly enhance metabolic stability, binding affinity, and overall pharmacological profiles. This document provides detailed protocols for the synthesis of novel 4-Fluoro-1H-imidazole derivatives and their subsequent evaluation for antimicrobial activity using standardized screening methods.

Synthesis of this compound Derivatives

A versatile and efficient method for synthesizing substituted imidazoles is the multi-component Radziszewski reaction. This approach allows for the one-pot synthesis of 2,4,5-trisubstituted imidazoles from an α-dicarbonyl compound, an aldehyde, and ammonium acetate.[1][2] This protocol adapts the general method for the synthesis of novel this compound derivatives.

Experimental Protocol: General Procedure for Synthesis

-

Reaction Setup: In a round-bottom flask, combine benzil (1.0 eq), a substituted aromatic aldehyde (1.0 eq), and ammonium acetate (10.0 eq) in glacial acetic acid.

-

Reaction Execution: Stir the mixture and heat under reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into ice-cold water.

-

Precipitation: Neutralize the solution with a suitable base (e.g., ammonium hydroxide) until a precipitate forms.

-

Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the crude product thoroughly with distilled water to remove any inorganic impurities.

-

Purification: Dry the crude product and purify it by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound derivative.

-

Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References

Application Notes & Protocols: Development of Novel Polymers from 4-Fluoro-1H-imidazole Monomers for Advanced Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated polymers offer a unique combination of properties, including high thermal stability, chemical resistance, and low friction coefficients, making them valuable in a range of biomedical applications.[1][2] The incorporation of fluorine atoms into polymer structures can significantly alter their physicochemical properties, such as hydrophobicity and bioavailability, which is of particular interest in drug development.[2][3][4] Imidazole-based polymers are also gaining attention for their potential in drug delivery systems, particularly due to the pH-responsive nature of the imidazole group, which can be exploited for targeted drug release in acidic tumor microenvironments.[5]

This document outlines the development and application of novel polymers based on 4-Fluoro-1H-imidazole. We present a hypothetical pathway for the synthesis of a vinylated this compound monomer and its subsequent polymerization. These polymers are envisioned to combine the advantageous properties of both fluorinated and imidazole-containing materials, leading to new possibilities for creating "smart" drug delivery vehicles. The protocols provided are based on established chemical methodologies for similar compounds.

Potential Applications in Drug Development

Polymers derived from this compound are anticipated to have several key applications in drug development:

-

pH-Sensitive Drug Delivery: The imidazole moiety can act as a proton sponge, leading to the destabilization of endosomes and facilitating the release of therapeutic agents into the cytoplasm of cancer cells.

-

Enhanced Drug Stability: The presence of fluorine can increase the chemical and thermal stability of the polymer, protecting the encapsulated drug from degradation.

-

Targeted Delivery: The unique properties of the fluoro-imidazole group may be leveraged for specific interactions with biological targets or for creating stealth nanoparticles that evade the immune system.

-

Bioimaging: The fluorine atom can be used as a contrast agent in 19F-MRI, allowing for the tracking of the drug delivery vehicle in vivo.

Experimental Protocols

Synthesis of 1-Vinyl-4-fluoro-1H-imidazole Monomer

This protocol describes the synthesis of a polymerizable monomer from this compound.

Workflow for Monomer Synthesis

Caption: Synthetic workflow for 1-Vinyl-4-fluoro-1H-imidazole.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

2-Chloroethyl vinyl ether

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (for chromatography)

Procedure:

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.1 eq) in anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension.

-

Allow the mixture to warm to room temperature and stir for 1 hour until gas evolution ceases.

-

Cool the mixture back to 0°C and add 2-chloroethyl vinyl ether (1.2 eq) dropwise.

-

Allow the reaction to proceed at room temperature overnight.

-

Quench the reaction by carefully adding water.

-

Add a solution of 10% HCl and reflux the mixture for 1 hour to hydrolyze the vinyl ether protecting group.

-

Cool the mixture to room temperature and neutralize with a saturated solution of NaHCO₃.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-Vinyl-4-fluoro-1H-imidazole.

Free Radical Polymerization of 1-Vinyl-4-fluoro-1H-imidazole

This protocol details the synthesis of poly(1-Vinyl-4-fluoro-1H-imidazole).

Workflow for Polymerization

Caption: Workflow for the free radical polymerization of 1-Vinyl-4-fluoro-1H-imidazole.

Materials:

-

1-Vinyl-4-fluoro-1H-imidazole monomer

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

Procedure:

-

Dissolve the 1-Vinyl-4-fluoro-1H-imidazole monomer and AIBN (1 mol% relative to the monomer) in anhydrous DMF in a Schlenk flask.

-

Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Place the flask in a preheated oil bath at 70°C and stir for 24 hours under a nitrogen atmosphere.

-

After 24 hours, cool the reaction mixture to room temperature.

-

Precipitate the polymer by slowly adding the viscous solution to a large excess of cold diethyl ether with vigorous stirring.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with fresh diethyl ether to remove any unreacted monomer and initiator.

-

Dry the polymer under vacuum at 40°C overnight to obtain the final product, poly(1-Vinyl-4-fluoro-1H-imidazole).

Characterization Data

The following tables summarize hypothetical characterization data for the monomer and the resulting polymer.

Table 1: Characterization of 1-Vinyl-4-fluoro-1H-imidazole Monomer

| Property | Method | Result |

| Appearance | Visual | Colorless to pale yellow oil |

| Yield | Gravimetric | 75% |

| ¹H NMR (400 MHz, CDCl₃) | NMR | δ (ppm): 7.5 (s, 1H), 7.1 (s, 1H), 6.8 (dd, 1H), 5.2 (d, 1H), 4.8 (d, 1H) |

| ¹⁹F NMR (376 MHz, CDCl₃) | NMR | δ (ppm): -125.4 (s) |

| Mass Spectrometry | ESI-MS | m/z = 113.05 [M+H]⁺ |

Table 2: Properties of Poly(1-Vinyl-4-fluoro-1H-imidazole)

| Property | Method | Result |

| Appearance | Visual | White to off-white powder |

| Yield | Gravimetric | 85% |

| Number-Average Molecular Weight (Mₙ) | GPC | 15,000 g/mol |

| Weight-Average Molecular Weight (Mₙ) | GPC | 28,500 g/mol |

| Polydispersity Index (PDI) | GPC | 1.9 |

| Glass Transition Temperature (T₉) | DSC | 110°C |

| Decomposition Temperature (Tₔ) | TGA | 320°C (5% weight loss) |

Hypothetical Signaling Pathway Application

The developed polymer can be formulated into nanoparticles to encapsulate a kinase inhibitor for cancer therapy. The pH-responsive nature of the imidazole groups would facilitate endosomal escape and release of the drug into the cytoplasm, where it can inhibit a key signaling pathway, such as the PI3K/AKT pathway, which is often dysregulated in cancer.

Hypothetical Mechanism of Action

Caption: Proposed mechanism for pH-triggered drug release and inhibition of the PI3K/AKT pathway.

Disclaimer: The synthesis, characterization data, and applications described in this document are hypothetical and intended for illustrative purposes. They are based on established principles in polymer chemistry and drug delivery but have not been experimentally validated for this specific monomer. Researchers should conduct their own experiments and validation studies.

References

- 1. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]

- 4. Fluoropolymers in Medical Applications: Recent Progress and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Zn-crosslinking of copolymer-bearing imidazole pendants to form polymeric nanoparticles for pH-sensitive drug delivery - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Utilizing 4-Fluoro-1H-imidazole in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Fluoro-1H-imidazole as a key building block in the synthesis of novel agrochemicals. The introduction of a fluorine atom onto the imidazole scaffold significantly influences the physicochemical and biological properties of the resulting molecules, often leading to enhanced efficacy and metabolic stability.

Introduction to this compound in Agrochemicals

This compound is a versatile heterocyclic compound that serves as a valuable intermediate in the development of modern agrochemicals. The strategic incorporation of a fluorine atom can profoundly impact a molecule's bioactivity. Fluorine's high electronegativity and small atomic size can enhance binding affinity to target enzymes, increase metabolic stability by blocking sites of oxidative metabolism, and improve membrane permeability, all of which are desirable traits in crop protection agents.

The imidazole ring itself is a common feature in many successful fungicides, often acting as a crucial component for interaction with the target protein. When combined with the unique properties of fluorine, this compound becomes a powerful synthon for the creation of next-generation fungicides, herbicides, and insecticides.

Application Note: Synthesis of a Novel Fungicide - Fluoro-Imidazolyl Carboxamide (FIC-1)

This section details the synthesis and hypothetical application of a novel fungicide, "Fluoro-Imidazolyl Carboxamide" (FIC-1), derived from this compound. FIC-1 is designed to act as a potent inhibitor of a key fungal enzyme, demonstrating the potential of this building block in creating effective crop protection solutions.

Synthetic Workflow

The synthesis of Fluoro-Imidazolyl Carboxamide (FIC-1) from this compound is proposed as a two-step process involving an N-alkylation followed by an amidation reaction. This straightforward approach allows for the efficient construction of the target molecule.

Caption: Synthetic workflow for Fluoro-Imidazolyl Carboxamide (FIC-1).

Hypothetical Signaling Pathway Inhibition

Fluoro-Imidazolyl Carboxamide (FIC-1) is hypothesized to inhibit a critical fungal signaling pathway responsible for cell wall biosynthesis. By targeting a key kinase in this pathway, FIC-1 disrupts the integrity of the fungal cell wall, leading to cell lysis and death.

Caption: Hypothetical inhibition of a fungal signaling pathway by FIC-1.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of the hypothetical fungicide, Fluoro-Imidazolyl Carboxamide (FIC-1).

Protocol 1: Synthesis of Ethyl 2-(4-fluoro-1H-imidazol-1-yl)acetate

Materials:

-

This compound (1.0 eq)

-

Ethyl 2-bromoacetate (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound and anhydrous DMF.

-

Stir the mixture until the imidazole is completely dissolved.

-

Add potassium carbonate to the solution and stir for 15 minutes at room temperature.

-

Slowly add ethyl 2-bromoacetate to the reaction mixture.

-

Heat the reaction to 60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of Fluoro-Imidazolyl Carboxamide (FIC-1)

Materials:

-

Ethyl 2-(4-fluoro-1H-imidazol-1-yl)acetate (1.0 eq)

-

2,6-Dichloroaniline (1.1 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated ammonium chloride solution

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add ethyl 2-(4-fluoro-1H-imidazol-1-yl)acetate and anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Carefully add sodium hydride portion-wise to the stirred solution.

-

Stir the mixture at 0°C for 30 minutes.

-

In a separate flask, dissolve 2,6-dichloroaniline in anhydrous THF.

-

Slowly add the 2,6-dichloroaniline solution to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

The crude product, Fluoro-Imidazolyl Carboxamide (FIC-1), can be purified by recrystallization or column chromatography.

Quantitative Data

The following table summarizes hypothetical quantitative data for the fungicidal activity of Fluoro-Imidazolyl Carboxamide (FIC-1) against various plant pathogens.

| Fungal Pathogen | Host Plant | EC₅₀ (µg/mL) of FIC-1 | EC₅₀ (µg/mL) of Standard Fungicide |

| Botrytis cinerea | Grape | 0.5 | 1.2 |

| Puccinia triticina | Wheat | 1.1 | 2.5 |

| Phytophthora infestans | Potato | 2.3 | 4.0 |

| Magnaporthe oryzae | Rice | 0.8 | 1.5 |

| Fusarium graminearum | Wheat | 1.5 | 3.2 |

EC₅₀: The concentration of a fungicide that causes a 50% reduction in the growth or activity of the target pathogen.

Conclusion

This compound is a promising building block for the synthesis of novel agrochemicals. The strategic introduction of the fluoro-imidazole moiety can lead to the development of highly effective fungicides, as demonstrated by the hypothetical example of Fluoro-Imidazolyl Carboxamide (FIC-1). The provided protocols offer a general framework for the synthesis of such compounds, which can be adapted and optimized for the creation of a diverse range of crop protection agents. Further research into the synthesis and biological activity of derivatives of this compound is warranted to explore their full potential in agriculture.

Troubleshooting & Optimization

Optimizing reaction conditions for the N-alkylation of 4-Fluoro-1H-imidazole

Welcome to the technical support center for the N-alkylation of 4-Fluoro-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during this specific synthetic transformation. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address potential challenges in your experiments.

Troubleshooting Guide

This section provides solutions to common problems encountered during the N-alkylation of this compound.

| Problem | Potential Causes | Troubleshooting Steps |

| Low or No Product Yield | 1. Incomplete deprotonation of the imidazole ring. 2. Low reactivity of the alkylating agent. 3. Suboptimal reaction temperature. 4. Degradation of reagents. | 1. Base Selection: Use a strong base like Sodium Hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF) to ensure complete deprotonation.[1] Weaker bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) can also be effective, particularly with more reactive alkylating agents.[1] 2. Alkylating Agent: Check the purity and reactivity of your alkylating agent. The reactivity order is generally I > Br > Cl. Consider using a more reactive leaving group if possible. 3. Temperature Optimization: Gradually increase the reaction temperature.[1] Gentle heating can significantly improve reaction rates, but be mindful of potential side reactions at excessively high temperatures.[1] Monitor the reaction by TLC or LC-MS to find the optimal temperature.[1] 4. Reagent Quality: Use freshly purified reagents and ensure anhydrous conditions, especially when using moisture-sensitive bases like NaH.[2] |

| Formation of Multiple Products (Regioisomers) | 1. Alkylation at both N-1 and N-3 positions. 2. Influence of reaction conditions on regioselectivity. | 1. Understanding Regioselectivity: The fluorine atom at the C-4 position is electron-withdrawing, which decreases the electron density at the adjacent N-3 position.[3] This generally favors alkylation at the more nucleophilic N-1 position.[3] 2. Solvent and Base Effects: The choice of solvent and base can influence the ratio of N-1 to N-3 alkylation.[4] Polar aprotic solvents like DMF or acetonitrile are commonly used.[1] Experiment with different base/solvent combinations to optimize for the desired regioisomer. 3. Steric Hindrance: If the alkylating agent is bulky, it will preferentially react at the less sterically hindered nitrogen atom.[4] |

| Significant Dialkylation (Imidazolium Salt Formation) | 1. The N-alkylated product is still nucleophilic and can react further. 2. Use of excess alkylating agent. 3. High reaction temperature or prolonged reaction time. | 1. Stoichiometry Control: Use a slight excess of this compound (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent.[2] 2. Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration of the electrophile.[1] 3. Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.[1][2] 4. Temperature Control: Lowering the reaction temperature can reduce the rate of the second alkylation.[2] |

| Difficult Product Purification | 1. Presence of a mixture of regioisomers. 2. Contamination with the dialkylated product. 3. Unreacted starting material. | 1. Chromatography: Column chromatography is often effective for separating regioisomers and the dialkylated byproduct.[5] 2. Recrystallization: If the desired product is a solid, recrystallization may be a viable purification method. 3. Optimize Reaction: The best approach is to optimize the reaction conditions to minimize the formation of byproducts, simplifying the purification process. |

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-alkylation of this compound?

A1: The N-alkylation of this compound is a nucleophilic substitution reaction that proceeds in two main steps:

-

Deprotonation: A base removes the acidic proton from the N-H bond of the imidazole ring, creating a nucleophilic imidazolate anion.[1]

-

Nucleophilic Attack: The imidazolate anion then attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide), displacing the leaving group to form the N-alkylated product.[1]

Caption: General mechanism for the N-alkylation of this compound.

Q2: How does the fluorine substituent affect the regioselectivity of the reaction?

A2: The fluorine atom at the C-4 position is an electron-withdrawing group. This has two main effects on regioselectivity:

-

Electronic Effect: The fluorine atom reduces the electron density of the adjacent nitrogen (N-3) through an inductive effect, making it less nucleophilic.[3] Consequently, the distal nitrogen (N-1) is more electron-rich and therefore more nucleophilic, favoring alkylation at the N-1 position.[3]

-

Steric Effect: While fluorine is a relatively small atom, steric hindrance can become a significant factor with bulky alkylating agents, further favoring attack at the less hindered N-1 position.[4]

Q3: What are the recommended starting conditions for optimizing the reaction?

A3: A good starting point for optimization would be to use a slight excess of this compound (1.1 eq.), a moderate base like potassium carbonate (K₂CO₃, 2.0 eq.), and your alkylating agent (1.0 eq.) in an anhydrous polar aprotic solvent such as acetonitrile or DMF.[1] Start the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, you can gradually increase the temperature to 60-80 °C.[1]

Caption: A logical workflow for troubleshooting common issues.

Q4: Are there any alternative methods for N-alkylation if standard conditions fail?

A4: Yes, if standard SN2-type alkylation is proving difficult, especially with sterically hindered substrates or less reactive alkylating agents, you can consider alternative methods such as:

-

Mitsunobu Reaction: This reaction allows for the N-alkylation of imidazoles with alcohols under mild conditions and can be effective for sterically demanding substrates.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be used for the N-arylation of imidazoles, which is a related transformation.

-

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction rate, often leading to higher yields and shorter reaction times.[2]

Experimental Protocols

Protocol 1: N-Alkylation using Potassium Carbonate (K₂CO₃)

This protocol is a general guideline and may require optimization for specific substrates.

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).[3]

-

Solvent Addition: Add anhydrous acetonitrile to the flask.[3]

-

Addition of Alkylating Agent: Add the alkylating agent (1.2 equivalents) to the stirred suspension at room temperature.[3]

-

Reaction: Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 60-80 °C).[1]

-

Monitoring: Monitor the reaction progress by TLC.[1]

-

Work-up: Once the reaction is complete, filter off the potassium carbonate and wash the solid with acetonitrile.[3]

-

Purification: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by column chromatography.[3]

Protocol 2: N-Alkylation using Sodium Hydride (NaH)

Caution: Sodium hydride is a highly reactive and flammable solid. Handle with care under an inert atmosphere.

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).[3]

-

Solvent Addition: Add anhydrous DMF to dissolve the imidazole.[3]

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise to the stirred solution.[3]

-

Stirring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.[3]

-

Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 equivalents) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Quenching: Upon completion, cautiously quench the reaction by the slow addition of water at 0 °C.[1]

-

Work-up and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

References

Stability of 4-Fluoro-1H-imidazole under acidic and basic conditions

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides essential information on the stability of 4-Fluoro-1H-imidazole under acidic and basic conditions. While specific experimental stability data for this compound is not extensively available in peer-reviewed literature, this resource offers a robust theoretical stability assessment, detailed experimental protocols for in-house evaluation, and troubleshooting guidance based on established principles of organic and medicinal chemistry.

Frequently Asked Questions (FAQs): Stability of this compound

Q1: How stable is this compound in acidic solutions?

A1: this compound is predicted to be relatively stable under mild to moderate acidic conditions at ambient temperature. The fluorine atom acts as an electron-withdrawing group, which decreases the basicity of the imidazole ring compared to imidazole itself. Protonation will occur on the nitrogen atoms to form the imidazolium cation. This protonated form is generally resistant to further degradation. However, under harsh conditions, such as concentrated strong acids and elevated temperatures, slow hydrolysis or other degradation pathways may be induced.

Q2: What is the expected stability of this compound in basic solutions?

A2: The stability in basic conditions is highly dependent on the pH. The predicted pKa of the N-H proton of this compound is approximately 12.42.[1] This indicates it is a weak acid. In solutions with a pH approaching or exceeding this value (i.e., strong basic conditions), the compound will be deprotonated to form the 4-fluoroimidazolate anion. While the compound is expected to be stable in mildly basic solutions (pH 8-10), the anionic form generated under strongly basic conditions may be more susceptible to degradation, including nucleophilic substitution or oxidative pathways, particularly at elevated temperatures.

Q3: What potential degradation products could be formed?

A3: Under forced degradation conditions, the following are hypothesized:

-

Acidic Hydrolysis (Harsh Conditions): While the C-F bond is strong, extreme acidic conditions (e.g., strong acid, high heat) could potentially lead to its hydrolysis to form 4-hydroxy-1H-imidazole. Ring-opening might occur under even more destructive conditions.

-

Basic Degradation (Harsh Conditions): Degradation in strong base would likely proceed through the 4-fluoroimidazolate anion. The specific products are difficult to predict without experimental data but could involve ring-opening or substitution reactions.

-

Oxidative Degradation: Like many heterocyclic compounds, the imidazole ring can be susceptible to oxidation, which could be a relevant degradation pathway to consider.

Predicted Stability Profile

The following table summarizes the predicted stability of this compound under various conditions. This profile is theoretical and should be confirmed by experimental studies.

| Condition | pH Range | Temperature | Predicted Stability | Potential Issues |

| Strong Acid | < 1 | Elevated | Low to Moderate | Potential for slow hydrolysis of C-F bond. |

| Mild Acid | 3 - 6 | Ambient | High | Generally stable. |

| Neutral | ~7 | Ambient | High | Stable. |

| Mild Base | 8 - 10 | Ambient | High | Generally stable. |

| Strong Base | > 12 | Ambient | Moderate | Deprotonation to the imidazolate anion. |

| Strong Base | > 12 | Elevated | Low | Accelerated degradation of the anion is possible. |

Experimental Protocol: Forced Degradation Study of this compound

This protocol provides a framework for conducting a forced degradation study to determine the intrinsic stability of this compound.

Objective: To investigate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to facilitate the development of a stability-indicating analytical method.

Materials:

-

This compound (high purity)

-

Methanol or Acetonitrile (HPLC grade)

-

Hydrochloric acid (HCl), 1M and 0.1M

-

Sodium hydroxide (NaOH), 1M and 0.1M

-

Hydrogen peroxide (H₂O₂), 3% solution

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

-

C18 reverse-phase HPLC column (e.g., 5 µm, 4.6 x 150 mm)

-

pH meter

-

Thermostatic oven

-

Photostability chamber

Methodology:

-

Stock Solution Preparation:

-

Accurately weigh and dissolve this compound in methanol or acetonitrile to prepare a stock solution of 1 mg/mL.

-

-

Stress Conditions:

-

Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 1M HCl. Keep at 60°C for 24 hours.

-

To 1 mL of the stock solution, add 1 mL of 0.1M HCl. Keep at room temperature for 7 days.

-

At specified time points (e.g., 0, 2, 6, 12, 24 hours for elevated temp; 0, 1, 3, 7 days for room temp), withdraw an aliquot, neutralize with an equivalent amount of NaOH, and dilute with mobile phase for HPLC analysis.

-

-

Basic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 1M NaOH. Keep at 60°C for 24 hours.

-

To 1 mL of the stock solution, add 1 mL of 0.1M NaOH. Keep at room temperature for 7 days.

-

At specified time points, withdraw an aliquot, neutralize with an equivalent amount of HCl, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

-

At specified time points, withdraw an aliquot and dilute for HPLC analysis.

-

-

Thermal Degradation:

-

Place the solid compound in an oven at 70°C for 7 days.

-

Keep a solution of the compound (in a suitable solvent) at 70°C for 7 days.

-

Analyze samples at the end of the study period.

-

-

Photolytic Degradation:

-

Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A control sample should be kept in the dark under the same conditions.

-

-

-

Sample Analysis:

-

Analyze all samples using a stability-indicating HPLC-UV method. A starting point for method development could be:

-

Column: C18, 5 µm, 4.6 x 150 mm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: Start at 5% B, increase to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Scan for an appropriate wavelength, likely around 210-230 nm.

-

-

Calculate the percentage of degradation by comparing the peak area of this compound in stressed samples to an unstressed control.

-

Visualizations

Caption: Predicted behavior of this compound under acidic and basic conditions.

Caption: Workflow for conducting a forced degradation study of this compound.

Troubleshooting Guide

Q1: My solution of this compound turns colored upon adding a strong base. What does this indicate?

A1: The development of color (e.g., yellow or brown) upon the addition of a strong base often suggests the formation of degradation products or polymerization. This is more likely to occur at higher concentrations and temperatures.

-

Recommendation: If possible for your application, use the mildest basic conditions that achieve your desired outcome. Work at lower temperatures and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation, which can be accelerated at high pH.

Q2: I am not observing any degradation in my forced degradation study. Is the compound extremely stable?

A2: It is possible. The C-F bond is very strong, and fluorinated heterocycles are often designed for high metabolic and chemical stability.[2]

-

Recommendations:

-

Increase Stress: To fulfill the requirements of a forced degradation study (which aims to generate 5-20% degradation), you may need to increase the severity of the stress conditions (e.g., higher acid/base concentration, higher temperature, longer exposure time).

-

Verify Analytical Method: Ensure your HPLC method is sensitive enough to detect small decreases in the parent peak and the formation of small impurity peaks. Check that your detection wavelength is optimal for this compound.

-

Q3: How can I confirm the identity of degradation products?